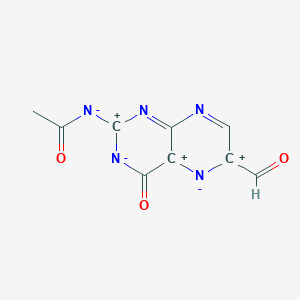![molecular formula C28H28N8O B14790154 1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a pyrazole ring and a quinazoline derivative. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the aminophenyl group. The tert-butyl group is then added to the pyrazole ring. The final step involves the coupling of the pyrazole derivative with the quinazoline derivative through a urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce aminophenyl derivatives.
Applications De Recherche Scientifique
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea
Uniqueness
Compared to similar compounds, Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- is unique due to its specific combination of functional groups. The presence of both the pyrazole and quinazoline moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C28H28N8O |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-[4-(quinazolin-4-ylamino)phenyl]urea |
InChI |
InChI=1S/C28H28N8O/c1-28(2,3)24-16-25(36(35-24)21-8-6-7-18(29)15-21)34-27(37)33-20-13-11-19(12-14-20)32-26-22-9-4-5-10-23(22)30-17-31-26/h4-17H,29H2,1-3H3,(H,30,31,32)(H2,33,34,37) |
Clé InChI |
SHTNULLAAVPXRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43)C5=CC=CC(=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



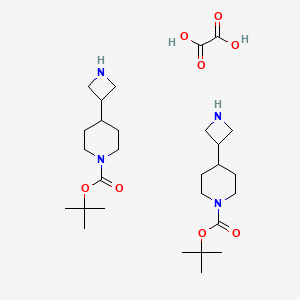
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)

![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
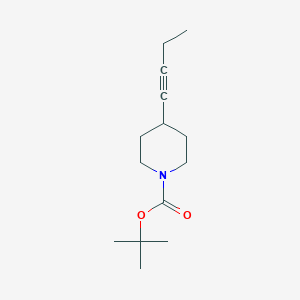
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
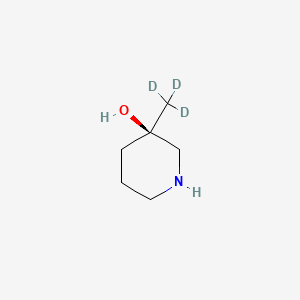
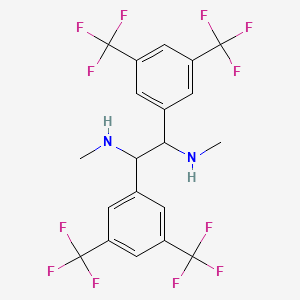
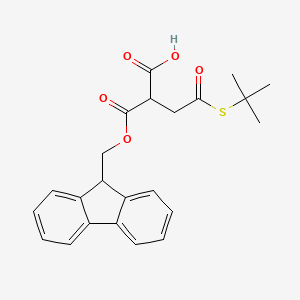
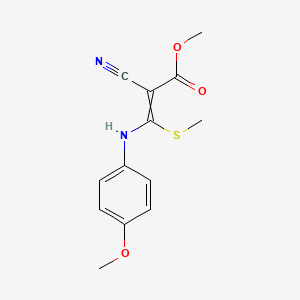
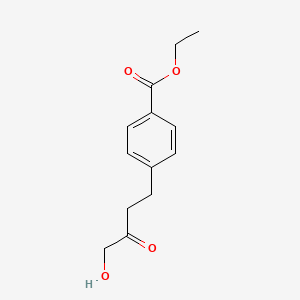
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
